molecular formula C9H10F3NO B132287 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone CAS No. 144219-84-1

1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B132287
CAS No.: 144219-84-1
M. Wt: 205.18 g/mol
InChI Key: FJJFHXVRXQQJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with ethyl and methyl groups, and a trifluoromethyl ketone moiety

Preparation Methods

The synthesis of 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

    Substitution Reactions: The ethyl and methyl groups are introduced to the pyrrole ring via alkylation reactions.

    Introduction of the Trifluoromethyl Ketone Moiety: This step involves the reaction of the substituted pyrrole with a trifluoromethyl ketone precursor under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl ketone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl ketone moiety is known to interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanol: Differing by the presence of a hydroxyl group instead of a ketone.

    1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethane: Lacking the ketone functionality.

    1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanoic acid: Featuring a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

144219-84-1

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-(1-ethyl-2-methylpyrrol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H10F3NO/c1-3-13-5-4-7(6(13)2)8(14)9(10,11)12/h4-5H,3H2,1-2H3

InChI Key

FJJFHXVRXQQJCX-UHFFFAOYSA-N

SMILES

CCN1C=CC(=C1C)C(=O)C(F)(F)F

Canonical SMILES

CCN1C=CC(=C1C)C(=O)C(F)(F)F

Synonyms

Ethanone, 1-(1-ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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